molecular formula C12H24F2O B14246780 1,1-Difluorododecan-1-OL CAS No. 477780-70-4

1,1-Difluorododecan-1-OL

Cat. No.: B14246780
CAS No.: 477780-70-4
M. Wt: 222.31 g/mol
InChI Key: BOOMGRBZVWZKFG-UHFFFAOYSA-N
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Description

1,1-Difluorododecan-1-OL is an organic compound characterized by the presence of two fluorine atoms attached to the first carbon of a dodecane chain, which also bears a hydroxyl group

Preparation Methods

The synthesis of 1,1-Difluorododecan-1-OL typically involves the fluorination of dodecan-1-ol. One common method is the reaction of dodecan-1-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.

Industrial production methods may involve more scalable processes, such as the use of electrochemical fluorination or other advanced fluorination techniques that allow for the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

1,1-Difluorododecan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide in acetone or other nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 1,1-difluorododecanone or 1,1-difluorododecanoic acid.

Scientific Research Applications

1,1-Difluorododecan-1-OL has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.

    Biology: The compound can be used in studies involving fluorinated analogs of biological molecules, helping to understand the role of fluorine in biological systems.

    Medicine: Fluorinated compounds are often explored for their potential use in pharmaceuticals due to their enhanced metabolic stability and bioavailability.

    Industry: It can be used in the production of specialty chemicals, surfactants, and other industrial applications where fluorinated compounds are desired for their unique properties.

Mechanism of Action

The mechanism by which 1,1-Difluorododecan-1-OL exerts its effects depends on its specific application. In general, the presence of fluorine atoms can significantly alter the compound’s reactivity, stability, and interaction with other molecules. Fluorine’s high electronegativity and small size allow it to influence the electronic properties of the molecule, making it a valuable tool in various chemical and biological processes.

Comparison with Similar Compounds

1,1-Difluorododecan-1-OL can be compared to other fluorinated alcohols such as 1-fluorododecan-1-ol and 1,1,1-trifluorododecan-1-ol. These compounds share similar structural features but differ in the number and position of fluorine atoms, which can lead to differences in their chemical properties and applications.

    1-Fluorododecan-1-ol: Contains only one fluorine atom, which may result in different reactivity and stability compared to this compound.

    1,1,1-Trifluorododecan-1-ol: Contains three fluorine atoms, which can further enhance the compound’s stability and alter its reactivity.

The uniqueness of this compound lies in its specific fluorination pattern, which provides a balance between reactivity and stability, making it suitable for a wide range of applications.

Properties

CAS No.

477780-70-4

Molecular Formula

C12H24F2O

Molecular Weight

222.31 g/mol

IUPAC Name

1,1-difluorododecan-1-ol

InChI

InChI=1S/C12H24F2O/c1-2-3-4-5-6-7-8-9-10-11-12(13,14)15/h15H,2-11H2,1H3

InChI Key

BOOMGRBZVWZKFG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(O)(F)F

Origin of Product

United States

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